

The Structural Elucidation of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Overview

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Compound of Interest

Compound Name: 2-Amino-4,5-dimethylthiazole hydrobromide

Cat. No.: B1265580

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic compound of significant interest in medicinal chemistry and drug development.^[1] As a substituted thiazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules.^[1] The thiazole ring is a key pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of activities. A thorough understanding of the precise three-dimensional structure and physicochemical properties of **2-Amino-4,5-dimethylthiazole hydrobromide** is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides a summary of the available data and outlines the standard experimental protocols employed for the structural elucidation of this compound and related thiazole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-4,5-dimethylthiazole hydrobromide** is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of **2-Amino-4,5-dimethylthiazole Hydrobromide**[\[1\]](#)[\[2\]](#)

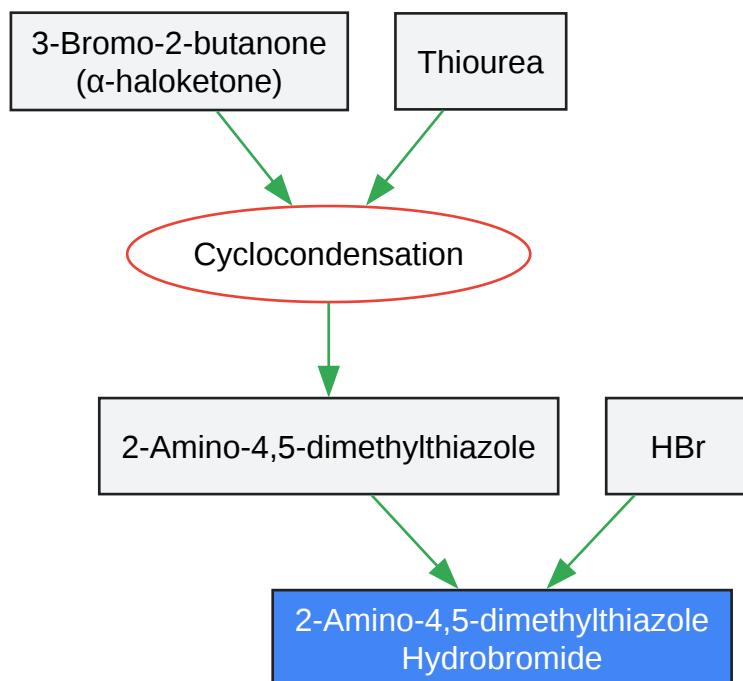
Property	Value	Source
Molecular Formula	C ₅ H ₉ BrN ₂ S	[2]
Molecular Weight	209.11 g/mol	[2]
CAS Number	7170-76-5	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	287 - 293 °C	[1]
Purity (HPLC)	≥ 98%	[1]

Structural Elucidation: Experimental Methodologies

The definitive structure of **2-Amino-4,5-dimethylthiazole hydrobromide** is established through a combination of spectroscopic and analytical techniques. The following sections detail the standard experimental protocols for these methods.

Synthesis

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[\[3\]](#) This method typically involves the reaction of an α -haloketone with a thiourea derivative. For 2-Amino-4,5-dimethylthiazole, the synthesis would likely proceed as depicted in the workflow below.



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Caption: Hantzsch synthesis workflow for **2-Amino-4,5-dimethylthiazole hydrobromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR spectra are essential for unambiguous structure determination.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: A sample of **2-Amino-4,5-dimethylthiazole hydrobromide** (typically 5–10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.

- Number of scans: 16-64, depending on concentration.
- Relaxation delay: 1-5 seconds.
- Spectral width: 0-12 ppm.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT).
 - Number of scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-200 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Expected Spectral Data:

While specific, experimentally verified high-resolution data for **2-Amino-4,5-dimethylthiazole hydrobromide** is not readily available in public literature, a generic ^1H NMR spectrum has been referenced.[\[2\]](#) Based on the structure, the following proton and carbon environments are expected:

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for 2-Amino-4,5-dimethylthiazole Cation

Atom	Type	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
-CH ₃ (at C4)	Methyl	Singlet	~10-15
-CH ₃ (at C5)	Methyl	Singlet	~10-15
-NH ₂	Amine	Broad singlet	-
C2	Thiazole ring	-	~165-175
C4	Thiazole ring	-	~140-150
C5	Thiazole ring	-	~110-120

Note: The presence of the hydrobromide salt and the choice of solvent will influence the exact chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FTIR

- Sample Preparation: A small amount of the crystalline **2-Amino-4,5-dimethylthiazole hydrobromide** is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Expected Spectral Data:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for **2-Amino-4,5-dimethylthiazole Hydrobromide**

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
N-H (amine)	3400-3200	Stretching
C-H (methyl)	3000-2850	Stretching
C=N (thiazole ring)	1650-1550	Stretching
C=C (thiazole ring)	1600-1475	Stretching
N-H (amine)	1650-1580	Bending
C-N	1350-1000	Stretching

Note: A reference to an FTIR spectrum obtained using the KBr wafer technique exists, though the detailed spectrum is not publicly available.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common technique for this type of compound, which would likely produce the protonated molecule $[M+H]^+$ corresponding to the free base.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Fragmentation (MS/MS):** To obtain structural information, the parent ion can be selected and fragmented, and the m/z of the resulting fragment ions are measured.

Expected Data:

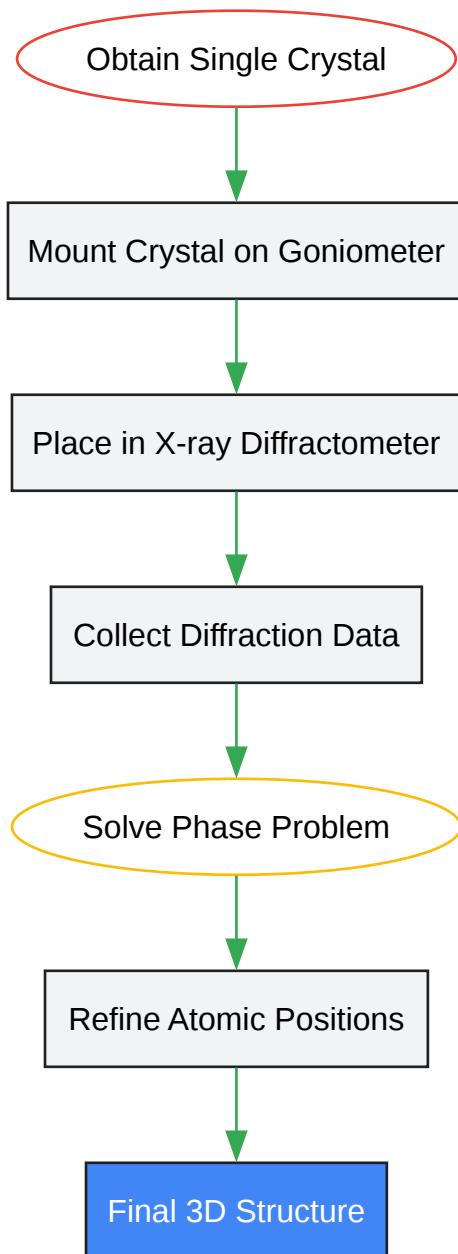
The mass spectrum should show a prominent ion corresponding to the molecular weight of the free base (2-Amino-4,5-dimethylthiazole, $C_5H_8N_2S$, MW = 128.20 g/mol) plus a proton.

- Expected $[M+H]^+$: m/z 129.05

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography



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Caption: General workflow for single-crystal X-ray crystallography.

- Crystal Growth: High-quality single crystals of **2-Amino-4,5-dimethylthiazole hydrobromide** are grown, typically by slow evaporation of a suitable solvent.
- Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

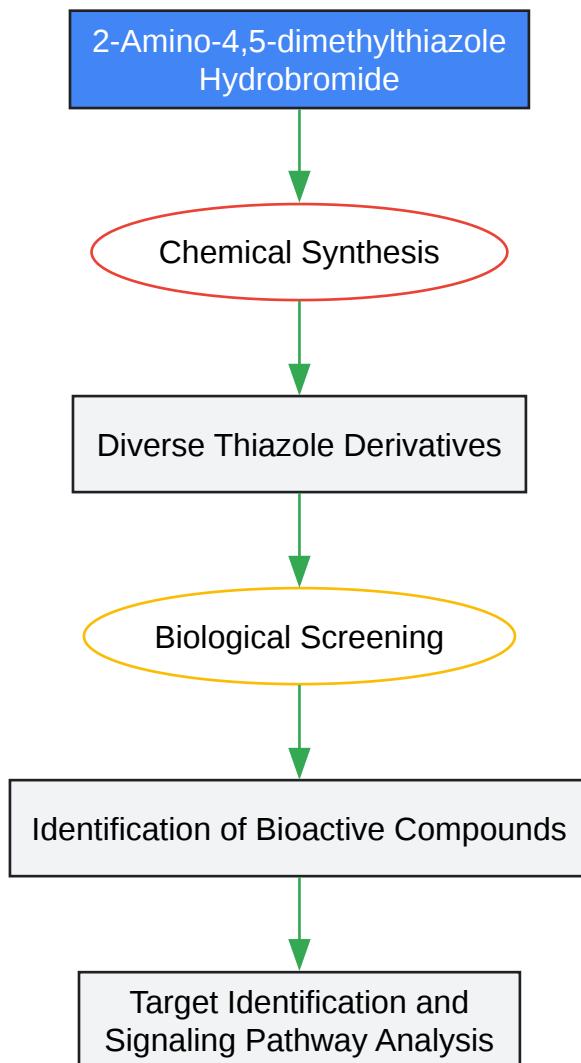
- Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Expected Data:

A successful crystallographic analysis would provide precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group and the bromide ion. While no specific crystal structure for **2-Amino-4,5-dimethylthiazole hydrobromide** has been found in the public domain, analysis of related thiazole derivatives suggests the thiazole ring would be essentially planar.

Signaling Pathways and Biological Context

While **2-Amino-4,5-dimethylthiazole hydrobromide** is a valuable synthetic intermediate, there is currently no specific information in the scientific literature detailing its direct involvement in signaling pathways or its mechanism of action in biological systems. Its utility lies in its role as a precursor for the synthesis of more complex molecules that may target various biological pathways.^[1] The biological activity of the resulting compounds is highly dependent on the nature of the substituents introduced onto the 2-amino-4,5-dimethylthiazole scaffold.



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Caption: Logical workflow from starting material to biological pathway analysis.

Conclusion

The structural elucidation of **2-Amino-4,5-dimethylthiazole hydrobromide** relies on a suite of standard analytical techniques. While comprehensive, peer-reviewed experimental data for this specific compound is not readily available in the public domain, this guide outlines the established protocols for its characterization based on the analysis of related thiazole derivatives. The information provided herein serves as a foundational resource for researchers and scientists in the field of drug discovery and development, enabling a systematic approach to the structural verification and further application of this important synthetic building block.

Further research to publish a complete characterization of this compound would be of significant value to the scientific community.

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